1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15359055
InChI: InChI=1S/C21H19NO3/c1-24-14-8-10-19(25-2)16(11-14)17-12-20(23)22-18-9-7-13-5-3-4-6-15(13)21(17)18/h3-11,17H,12H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C21H19NO3
Molecular Weight: 333.4 g/mol

1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

CAS No.:

Cat. No.: VC15359055

Molecular Formula: C21H19NO3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one -

Specification

Molecular Formula C21H19NO3
Molecular Weight 333.4 g/mol
IUPAC Name 1-(2,5-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Standard InChI InChI=1S/C21H19NO3/c1-24-14-8-10-19(25-2)16(11-14)17-12-20(23)22-18-9-7-13-5-3-4-6-15(13)21(17)18/h3-11,17H,12H2,1-2H3,(H,22,23)
Standard InChI Key CYRIFYPZLCUVAU-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3

Introduction

1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound belonging to the class of quinoline derivatives. It features a benzoquinoline core substituted with a 2,5-dimethoxyphenyl group, contributing to its unique chemical properties and potential applications in medicinal chemistry. The compound's molecular formula is C21H19NO3, and its IUPAC name is (1S)-1-(2,5-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one .

Synthesis Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be achieved through several methods, typically requiring careful control of temperature and reaction time to optimize yields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized compounds.

Biological Activities and Applications

Research indicates that compounds with similar structures to 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The compound's unique substitution pattern may enhance its solubility and biological activity compared to other similar compounds.

Biological ActivityDescription
Anti-inflammatoryPotential to reduce inflammation
AnticancerPossible role in inhibiting cancer cell growth
AntimicrobialAbility to inhibit microbial growth

Interaction Studies and Mechanism of Action

Interaction studies are crucial for understanding the mechanism of action of 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. These studies involve analyzing how the compound interacts with various biological targets, which can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, including:

Compound NameStructureUnique Features
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-oneContains fluorine substituentEnhanced metabolic stability
1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-oneContains chlorine substituentDifferent electronic properties
4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-oneDifferent positioning of methoxy groupsVariations in biological activity

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